Cas no 2792217-26-4 (1H-Imidazole-1-acetic acid, 4,5-dichloro-, hydrochloride (1:1))

1H-Imidazole-1-acetic acid, 4,5-dichloro-, hydrochloride (1:1) 化学的及び物理的性質
名前と識別子
-
- 1H-Imidazole-1-acetic acid, 4,5-dichloro-, hydrochloride (1:1)
-
- インチ: 1S/C5H4Cl2N2O2.ClH/c6-4-5(7)9(2-8-4)1-3(10)11;/h2H,1H2,(H,10,11);1H
- InChIKey: BJSMHFMMOMERCS-UHFFFAOYSA-N
- ほほえんだ: C1N(CC(O)=O)C(Cl)=C(Cl)N=1.[H]Cl
1H-Imidazole-1-acetic acid, 4,5-dichloro-, hydrochloride (1:1) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37407459-5.0g |
2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid hydrochloride |
2792217-26-4 | 95.0% | 5.0g |
$1115.0 | 2025-03-18 | |
Enamine | EN300-37407459-0.05g |
2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid hydrochloride |
2792217-26-4 | 95.0% | 0.05g |
$69.0 | 2025-03-18 | |
Enamine | EN300-37407459-2.5g |
2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid hydrochloride |
2792217-26-4 | 95.0% | 2.5g |
$754.0 | 2025-03-18 | |
Enamine | EN300-37407459-0.25g |
2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid hydrochloride |
2792217-26-4 | 95.0% | 0.25g |
$149.0 | 2025-03-18 | |
Aaron | AR028YNS-500mg |
2-(4,5-dichloro-1H-imidazol-1-yl)aceticacidhydrochloride |
2792217-26-4 | 95% | 500mg |
$416.00 | 2025-02-17 | |
Aaron | AR028YNS-50mg |
2-(4,5-dichloro-1H-imidazol-1-yl)aceticacidhydrochloride |
2792217-26-4 | 95% | 50mg |
$120.00 | 2025-02-17 | |
1PlusChem | 1P028YFG-250mg |
2-(4,5-dichloro-1H-imidazol-1-yl)aceticacidhydrochloride |
2792217-26-4 | 95% | 250mg |
$239.00 | 2024-05-07 | |
Aaron | AR028YNS-2.5g |
2-(4,5-dichloro-1H-imidazol-1-yl)aceticacidhydrochloride |
2792217-26-4 | 95% | 2.5g |
$1062.00 | 2025-02-17 | |
Enamine | EN300-37407459-0.1g |
2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid hydrochloride |
2792217-26-4 | 95.0% | 0.1g |
$105.0 | 2025-03-18 | |
Enamine | EN300-37407459-1.0g |
2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid hydrochloride |
2792217-26-4 | 95.0% | 1.0g |
$385.0 | 2025-03-18 |
1H-Imidazole-1-acetic acid, 4,5-dichloro-, hydrochloride (1:1) 関連文献
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
1H-Imidazole-1-acetic acid, 4,5-dichloro-, hydrochloride (1:1)に関する追加情報
Comprehensive Guide to 1H-Imidazole-1-acetic acid, 4,5-dichloro-, hydrochloride (1:1) (CAS No. 2792217-26-4)
1H-Imidazole-1-acetic acid, 4,5-dichloro-, hydrochloride (1:1) (CAS 2792217-26-4) is a specialized imidazole derivative with significant potential in pharmaceutical and biochemical research. This compound, characterized by its dichloro-substituted imidazole core and acetic acid hydrochloride moiety, has garnered attention for its unique chemical properties and applications in drug discovery. Researchers are increasingly exploring its role as a building block for bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators.
The molecular structure of 4,5-dichloro-1H-imidazole-1-acetic acid hydrochloride features a chlorinated heterocycle that enhances its stability and reactivity. This makes it valuable for medicinal chemistry applications, where precise molecular modifications are crucial. Recent studies highlight its utility in synthesizing compounds targeting inflammatory pathways and metabolic disorders, aligning with current trends in personalized medicine and small-molecule therapeutics.
From a synthetic chemistry perspective, CAS 2792217-26-4 serves as a versatile intermediate. Its hydrochloride salt form improves solubility, facilitating reactions in aqueous environments—a key consideration for green chemistry initiatives. The compound's electron-withdrawing chloro groups influence its reactivity patterns, enabling selective transformations that are valuable for creating structure-activity relationship (SAR) libraries in drug development projects.
In the context of bioconjugation, the acetic acid moiety of this imidazole derivative offers a convenient handle for attaching targeting ligands or fluorescent probes. This property is particularly relevant to current theranostic applications, where researchers combine diagnostic and therapeutic functions in single molecules. The compound's potential in proteomics research and chemical biology tools development continues to expand as these fields grow.
The pharmaceutical industry's focus on heterocyclic compounds like 1H-imidazole-1-acetic acid, 4,5-dichloro-, hydrochloride reflects broader trends toward fragment-based drug design. Its moderate molecular weight and balanced lipophilicity profile make it suitable for lead optimization workflows. Several recent patent applications mention related chloroimidazole structures as key components in novel kinase inhibitors, underscoring the commercial potential of this chemical space.
Analytical characterization of CAS 2792217-26-4 typically involves HPLC purity analysis, mass spectrometry, and NMR spectroscopy. These techniques confirm the compound's structural integrity and stoichiometric hydrochloride composition—critical quality parameters for research applications. The growing availability of high-throughput screening data for similar compounds enables better prediction of this molecule's ADMET properties early in development pipelines.
From a regulatory standpoint, proper handling of 4,5-dichloroimidazole derivatives requires standard laboratory safety protocols. While not classified as hazardous under normal research conditions, its hydrochloride salt form necessitates appropriate pH control in biological assays. These considerations align with increasing industry emphasis on laboratory safety standards and compound management best practices.
The commercial availability of 1H-Imidazole-1-acetic acid, 4,5-dichloro-, hydrochloride (1:1) through specialty chemical suppliers has increased in recent years, reflecting growing demand from contract research organizations and academic labs. Pricing trends indicate stable supply chains for this research-grade chemical, with bulk quantities becoming more accessible for scale-up studies.
Future research directions for CAS 2792217-26-4 may explore its potential in metal-organic frameworks (MOFs) or as a ligand in catalytic systems. The compound's chelating potential and hydrogen-bonding capacity make it interesting for materials science applications beyond life sciences. Such interdisciplinary applications represent an exciting frontier for this versatile chemical building block.
For researchers seeking high-purity 4,5-dichloroimidazole derivatives, proper storage of 2792217-26-4 in anhydrous conditions at controlled temperatures ensures long-term stability. These handling requirements mirror broader trends in compound storage solutions that maintain integrity of sensitive pharmaceutical intermediates throughout the research lifecycle.
2792217-26-4 (1H-Imidazole-1-acetic acid, 4,5-dichloro-, hydrochloride (1:1)) 関連製品
- 66762-39-8(7-methoxy-4-(morpholin-4-yl)methyl-2H-chromen-2-one)
- 1423029-62-2(2-(3-chlorophenyl)methoxyethan-1-amine hydrochloride)
- 99357-71-8(2-Ethyl-4-hydroxybenzoxazole)
- 76344-95-1(5-Phenylisoxazole-4-carboxylic acid)
- 26049-70-7(Thiazole,2-hydrazinyl-4-(4-nitrophenyl)-)
- 3322-62-1(9-Octadecenamide)
- 2228538-96-1(2,4-difluoro-6-1-(hydroxymethyl)cyclobutylphenol)
- 745802-71-5(N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3,6-dichloropyridine-2-carboxamide)
- 924220-15-5(2-(methylsulfanyl)-N-[1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]pyridine-3-carboxamide)
- 1805711-53-8(2-(3-Bromopropyl)-5-chloroanisole)